

Technical Safety & Application Guide: 2-Chloro-1,3-difluoro-5-nitrobenzene

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Compound of Interest

Compound Name: 2-Chloro-1,3-difluoro-5-nitrobenzene

CAS No.: 3828-41-9

Cat. No.: B1591473

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CAS: 3828-41-9 | Formula: $C_6H_2ClF_2NO_2$ | Mol.[\[1\]](#) Weight: 193.54 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Executive Technical Summary

2-Chloro-1,3-difluoro-5-nitrobenzene is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of fluoro-pharmaceuticals and agrochemicals (specifically benzoylurea insecticides and potential kinase inhibitors).[\[1\]](#)

Its value lies in its unique substitution pattern:

- The Nitro Group (C5): Provides strong electron-withdrawing activation.[\[1\]](#)
- The Chlorine (C2): Located para to the nitro group, making it the primary site for Nucleophilic Aromatic Substitution (S_NAr).[\[1\]](#)
- The Fluorines (C1, C3): Located meta to the nitro group.[\[1\]](#) Unlike typical S_NAr substrates where fluorine is the leaving group, here the fluorines are electronically stable but inductively activate the C2-Chlorine bond.[\[1\]](#)

This guide moves beyond standard SDS data to provide operational protocols for handling, reactivity, and safety.

Critical Safety Architecture

Unlike standard reagents, this compound presents a "Triple Threat" profile: it is a nitro-aromatic (thermal sensitivity), a halogenated skin permeator (toxicity), and a low-melting solid (handling complexity).[1]

GHS Hazard Classification (Aggregated)

Data synthesized from supplier safety files (BLD Pharm, PubChem).[1]

Category	Hazard Code	Description	Severity
Acute Toxicity	H301, H311, H331	Toxic if swallowed, in contact with skin, or inhaled.	CRITICAL
Irritation	H315, H319	Causes skin and serious eye irritation. [1]	Moderate
Target Organ	H335	May cause respiratory irritation.[1][4][5]	Moderate

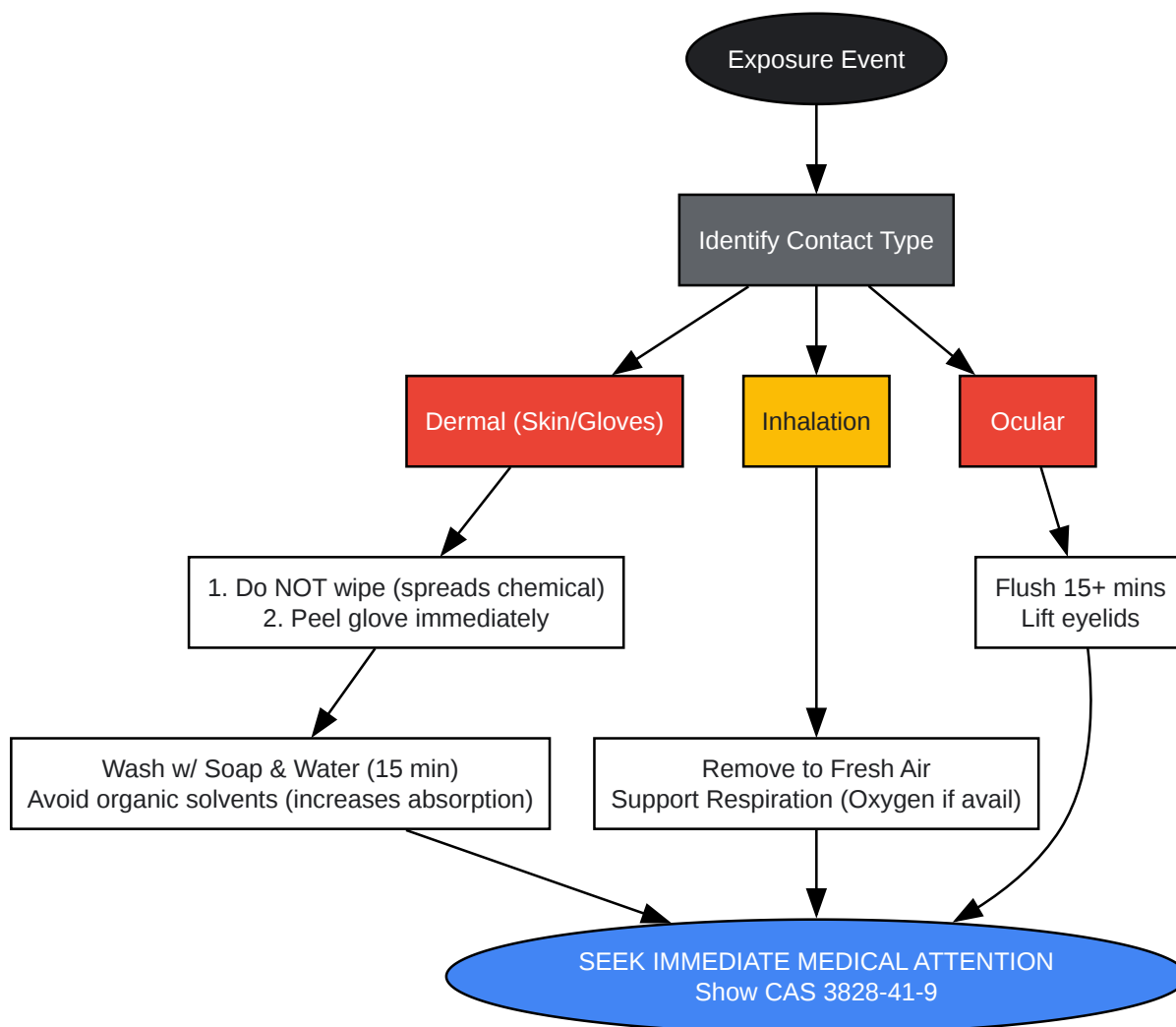
The "Low-Melt" Hazard Protocol

Melting Point: 41–42°C. Operational Risk:[1] This compound exists at the boundary between solid and liquid in warm lab environments.[1]

- Risk: Partial melting creates a sticky, high-concentration paste that adheres to gloves and spatulas more aggressively than dry powder, increasing permeation risk.[1]
- Control: Store at 2–8°C to maintain solid state. When weighing, keep the vessel on a cooling block. If the compound melts, do not attempt to pipette it unless the procedure explicitly calls for a melt-transfer; instead, re-solidify it to prevent aerosolization of micro-droplets.[1]

Emergency Decision Tree (DOT Visualization)

The following diagram outlines the immediate response logic for exposure, prioritizing the "Toxic" dermal classification.



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Figure 1: Immediate response logic for **2-Chloro-1,3-difluoro-5-nitrobenzene** exposure. Note the prohibition on organic solvents for skin washing.

Chemical Dynamics & Reactivity

As an Application Scientist, understanding the regioselectivity of this molecule is paramount to preventing side reactions.

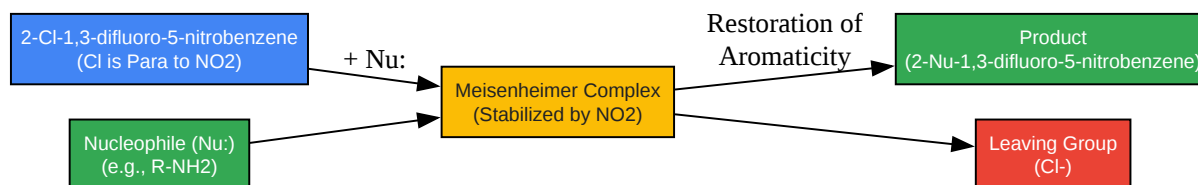
The "Para-Chloro" Activation

In typical S_NAr reactions (e.g., Sanger's reagent), Fluorine is the preferred leaving group because the highly electronegative F stabilizes the Meisenheimer intermediate. However, this rule is inverted here.

- Nitro Position (C5): The nitro group activates positions ortho and para to it.[1][6]
- Chlorine Position (C2): Para to Nitro.[1][7] Activated.
- Fluorine Positions (C1, C3): Meta to Nitro. Not Activated.

Conclusion: Nucleophiles (amines, thiols) will displace the Chlorine atom.[1] The Fluorines remain on the scaffold, allowing the synthesis of 1,3-difluoro-5-nitro-2-substituted benzenes.[1]

Reaction Pathway Visualization



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Figure 2: The S_NAr reaction pathway.[1][8] The Nitro group stabilizes the transition state resulting from attack at C2, facilitating Chlorine displacement.

Operational Protocols

Storage and Stability[1]

- Temperature: Store at 2–8°C.
- Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1] While not strictly hygroscopic, moisture can hydrolyze the C-Cl bond over long periods or degrade the nitro group under light exposure.[1]

- Incompatibilities: Strong bases (risk of uncontrolled polymerization or multiple substitutions), Reducing agents (reaction with Nitro group).[1]

Synthesis Protocol: S_NAr Amination (Example)

This protocol describes the displacement of Chlorine by a primary amine.

Reagents:

- Substrate: **2-Chloro-1,3-difluoro-5-nitrobenzene** (1.0 eq)[1]
- Nucleophile: Benzylamine (1.1 eq)[1]
- Base: Diisopropylethylamine (DIPEA) (1.5 eq) - scavenges HCl[1]
- Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

- Preparation: In a fume hood, dissolve the substrate in dry MeCN. Note: If the substrate has melted in the bottle, allow it to re-solidify or weigh the liquid by difference using a syringe, treating it as highly toxic.
- Addition: Cool the solution to 0°C. The reaction is exothermic. Add the amine/base mixture dropwise.[1]
- Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
 - Checkpoint: Look for the disappearance of the Cl-substrate peak.[1] If the reaction is sluggish (due to steric hindrance from the flanking fluorines), heat to 50°C.
- Quench: Pour into ice water. The product usually precipitates.[1]
- Purification: Filtration or extraction with Ethyl Acetate.[1]
 - Warning: The aqueous waste contains chloride and potentially unreacted nitro-compounds.[1] Dispose of as hazardous halogenated waste.[1]

Waste Disposal[1]

- Halogenated Solvents: The molecule contains F and Cl.[1] It must be segregated into halogenated waste streams.[1]
- Nitro-Waste: Do not mix with strong oxidizers or reducing metal fines (Zn, Fe) in the waste container to avoid heat generation.[1]

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